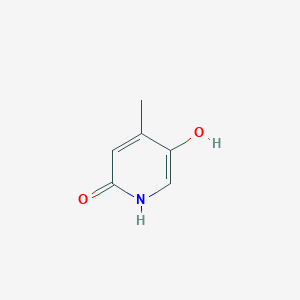

4-Methylpyridine-2,5-diol

Description

Properties

IUPAC Name |

5-hydroxy-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-6(9)7-3-5(4)8/h2-3,8H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWBNDIDUFGEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylpyridine. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired diol .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic oxidation of 4-methylpyridine. This method utilizes catalysts such as vanadium pentoxide or manganese dioxide to facilitate the oxidation process. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,5-diol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and vanadium pentoxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and amination reagents (e.g., ammonia or amines).

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, alkylated derivatives, aminated derivatives.

Scientific Research Applications

4-Methylpyridine-2,5-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and inferred properties based on functional group chemistry.

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The hydroxyl groups in this compound enhance water solubility compared to 2-amino-4-methylpyridine, which has a basic amino group (pKa ~5–6 for pyridine amines). Alkylthio-substituted analogs (e.g., compound 32) exhibit lower aqueous solubility due to increased lipophilicity .

- Acidity: The hydroxyl groups in this compound are weakly acidic (estimated pKa ~8–10 for phenolic -OH), whereas amino-substituted analogs (e.g., compound 33) are basic (pKa ~5–6) .

Thermal Stability :

- Methyl and hydroxyl groups may lower melting points compared to halogenated or fully aromatic analogs due to reduced symmetry and intermolecular forces.

Stability and Degradation

- Hydroxyl groups in this compound may increase susceptibility to oxidation compared to methylthio- or amino-substituted analogs.

Biological Activity

4-Methylpyridine-2,5-diol, also known as 4-methyl-2,5-pyridinediol, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H7NO2 and features two hydroxyl groups that contribute to its reactivity and biological activity. The positioning of these hydroxyl groups allows the compound to participate in hydrogen bonding and redox reactions, influencing its interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations.

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells. In vitro studies have shown that the compound can reduce lipid peroxidation and enhance cellular antioxidant defenses .

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, modulating their activity. Additionally, the compound's capacity for redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects in diseases characterized by oxidative stress or microbial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli and S. aureus |

| 3-Methylpyridine-2,5-diol | Moderate | Low | Less effective than 4-methyl derivative |

| 2-Methylpyridine-5,6-diol | Low | Moderate | Different hydroxyl positioning affects reactivity |

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Candida albicans. The results showed a significant reduction in fungal viability at concentrations above 100 µg/mL after 24 hours of exposure. The study concluded that the compound could be a potential candidate for antifungal drug development.

Case Study 2: Antioxidant Mechanism

Another research focused on the antioxidant mechanism of this compound in human fibroblast cells. The study demonstrated that treatment with the compound resulted in a notable decrease in reactive oxygen species (ROS) levels and an increase in glutathione levels, suggesting a protective effect against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Methylpyridine-2,5-diol, and how can reaction conditions be optimized?

- Methodology : Synthesis of pyridine derivatives often requires precise control of temperature, solvent choice, and catalysts. For example, analogous pyrrolidine-dione syntheses highlight the use of substituted phenyl derivatives and controlled reaction environments to minimize side products . For this compound, optimizing hydroxyl group protection/deprotection steps (e.g., using trimethylsilyl groups) and selecting polar aprotic solvents (e.g., DMF) may improve yield.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., hydroxyl protons at δ 5–6 ppm, methyl groups at δ 2.2–2.5 ppm).

- X-ray crystallography : Resolve molecular geometry (if crystalline).

- Mass spectrometry : Confirm molecular weight (theoretical ~155.15 g/mol for C₇H₉NO₂). Note: A related compound, 4-(hydroxymethyl)-2-methyl-pyridine-3,5-diol, was reported with MW 191.61 g/mol, but discrepancies in formula (C₇H₁₀ClNO₃) suggest potential data errors requiring verification .

Q. What stability considerations are critical for handling this compound?

- Methodology : Assess stability under varying pH and temperatures. For diol derivatives, degradation via oxidation or hydrolysis is common. Store in inert atmospheres at low temperatures (−20°C) and use freshly prepared solutions for experiments .

Advanced Research Questions

Q. How can conflicting structural or spectral data for this compound be resolved?

- Methodology : Cross-validate using multiple techniques:

- HPLC-MS : Confirm purity and molecular ion peaks.

- IR spectroscopy : Identify O-H stretches (~3200–3500 cm⁻¹) and aromatic C-H bonds.

- DFT calculations : Compare experimental and computed NMR/IR spectra. Discrepancies in literature (e.g., chlorine in a related compound’s formula ) necessitate rigorous validation.

Q. What strategies can address the lack of toxicity and ecotoxicological data for this compound?

- Methodology : Conduct tiered assessments:

- In vitro assays : Use cell viability tests (e.g., MTT assay on human cell lines like NCI-H460) to screen for cytotoxicity .

- QSAR models : Predict bioaccumulation or toxicity using computational tools (e.g., EPI Suite).

- Environmental fate studies : Evaluate soil mobility and biodegradability via OECD 307 guidelines .

Q. How might this compound interact with biological targets?

- Methodology : Perform molecular docking studies to predict binding affinities. For example, diol-containing compounds have shown interactions with enzymes like lipases or kinases . Use software like AutoDock Vina with protein structures from the PDB (e.g., EGFR or SRC kinases) to simulate interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.